![molecular formula C20H24N6O4 B2743844 3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-85-9](/img/structure/B2743844.png)
3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Research
This compound, due to its indole derivative nature, may exhibit significant antiviral activities . Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of the morpholino group could potentially enhance the compound’s solubility and bioavailability, making it a candidate for further antiviral agent development.
Anti-HIV Potential
The structural complexity of this compound, particularly the pyrazolo[3,4-d]pyrimidin moiety, is reminiscent of molecules that have shown anti-HIV activity . Similar structures have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests that our compound could be a valuable addition to the arsenal against HIV.
Anticancer Applications
Compounds with indole and pyrazolo[3,4-d]pyrimidin frameworks have been explored for their anticancer properties . Their ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation, makes them promising candidates for cancer therapy research .
Antimicrobial Activity
The indole core is known for its antimicrobial efficacy . Derivatives of indole have been utilized in the development of new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens . The additional substituents in our compound may further refine its antimicrobial profile.
Anti-inflammatory Properties
Indole derivatives have also been associated with anti-inflammatory activities . The modulation of inflammatory pathways by these compounds can be beneficial in the treatment of chronic inflammatory diseases . The specific substituents in our compound could be investigated for their effects on inflammation.
Antioxidant Effects
The structural elements of this compound suggest potential antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases. Research into the antioxidant capacity of this compound could lead to new therapeutic approaches for conditions caused by oxidative damage .
Neuroprotective Applications
Given the morpholine and pyrazolo[3,4-d]pyrimidin components, there is a possibility that this compound could exhibit neuroprotective effects . Compounds with similar structures have been studied for their potential to protect neuronal cells against various types of neurotoxicity .
Enzyme Inhibition
The indole moiety is a common feature in enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes that are therapeutic targets in various diseases, including metabolic disorders and neurodegenerative diseases .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-28-16-4-3-14(11-17(16)29-2)20(27)21-5-6-26-19-15(12-24-26)18(22-13-23-19)25-7-9-30-10-8-25/h3-4,11-13H,5-10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTJIVRIOYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)

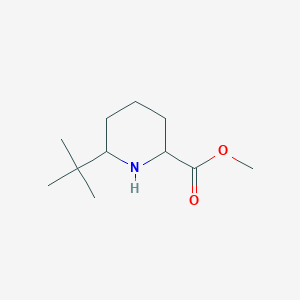
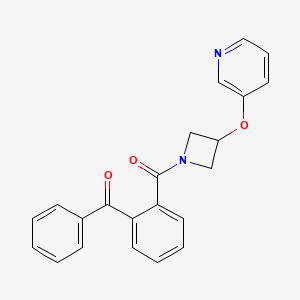
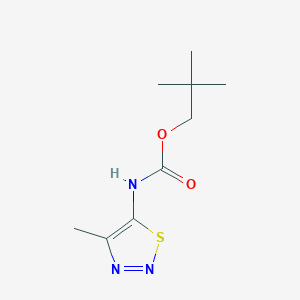
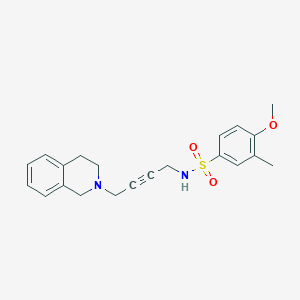
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
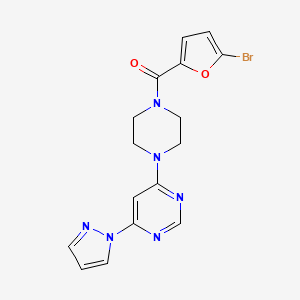
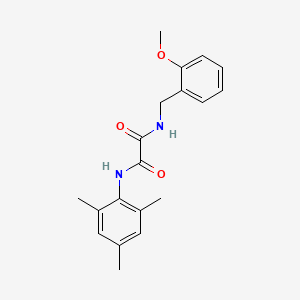
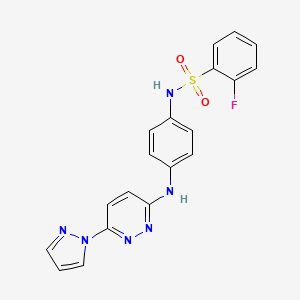
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)